ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorophenyl group and a methyl group at the 1-position. The pyrazole is further linked to a piperazine ring via a carbonyl bridge, with an ethyl carboxylate ester at the piperazine nitrogen. This structure combines aromatic, electron-withdrawing (fluorine), and hydrophilic (carboxylate) elements, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
ethyl 4-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-3-26-18(25)23-10-8-22(9-11-23)17(24)16-12-15(20-21(16)2)13-4-6-14(19)7-5-13/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXXEXVKNGXNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Piperazine ring : Known for its role in various pharmacological activities.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperazine structures. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 4-[3-(4-fluorophenyl)-1-methyl] | A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| Ethyl 4-(3-(4-methoxyphenyl)-1-methyl) | MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| Ethyl 4-(3-(phenyl)-1-methyl) | HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-[3-(4-fluorophenyl)-1-methyl] | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-(3-(chlorophenyl)-1-methyl) | Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with a piperazine backbone often act as enzyme inhibitors, affecting pathways crucial for cancer cell survival.
- Interference with DNA Replication : Pyrazole derivatives can disrupt DNA synthesis, leading to cell death.
- Modulation of Signaling Pathways : These compounds may affect various signaling pathways involved in cell growth and apoptosis.
Study on Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including ethyl 4-[3-(4-fluorophenyl)-1-methyl]piperazine-1-carboxylate. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, particularly through apoptosis-related pathways .
Research on Antimicrobial Properties
A recent investigation into the antimicrobial properties of piperazine derivatives found that ethyl 4-[3-(4-fluorophenyl)-1-methyl]piperazine-1-carboxylate effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Pyrazole Derivatives with Modified Aromatic Substituents
Compound A : 1-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine (CAS 2549038-99-3)
- Structural Differences : Replaces the piperazine-ethyl carboxylate with a piperidine ring bearing an imidazopyridazinyloxy methyl group.
- However, the piperidine ring (vs. piperazine) reduces nitrogen availability for interactions .
Compound B : 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Structural Differences : Substitutes the piperazine-carboxylate system with a trifluoromethyl group and an amine at the pyrazole 5-position.
- Implications : The trifluoromethyl group increases metabolic stability and lipophilicity, while the amine provides a site for hydrogen bonding. This contrasts with the target compound’s ester, which may hydrolyze to a carboxylic acid in vivo, altering pharmacokinetics .
Piperazine-Linked Analogues
Compound C : Ethyl 4-(2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Structural Differences : Incorporates a thiazole-pyridazine-thioacetyl chain instead of the pyrazole-carbonyl group.
- The thioacetyl linker may increase metabolic resistance compared to the carbonyl bridge in the target compound .
Compound D: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives
- Structural Differences : Replaces the ethyl carboxylate with a benzyl group and substitutes the pyrazole-carbonyl with a benzoyl moiety.
- Implications : The benzyl group increases lipophilicity, favoring blood-brain barrier penetration, while the benzoyl group may reduce conformational flexibility compared to the pyrazole core .
Functional Group Variations
Compound E : 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea
- Structural Differences : Features a urea linkage and a hydroxyethyl group instead of the piperazine-carboxylate system.
- However, the hydroxyethyl group may reduce stability under acidic conditions compared to the ethyl carboxylate’s ester .
Compound F: Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
- Structural Differences: Includes a chloroquinoline and dimethoxyphenyl group, with a methyl ester instead of the ethyl carboxylate.
- Implications: The chloroquinoline moiety enhances antimalarial activity, while the methyl ester may hydrolyze faster than the ethyl variant, affecting bioavailability .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 4-fluorophenyl group in the target compound and analogues (e.g., Compounds B, D) enhances electron-withdrawing properties, stabilizing the pyrazole ring and influencing binding interactions .
- Solubility vs. Stability : The ethyl carboxylate in the target compound improves aqueous solubility compared to methyl esters (Compound F) but may hydrolyze slower than hydroxyethyl groups (Compound E) .
- Biological Activity : Urea-linked compounds (Compound E) show promise in enzyme inhibition due to hydrogen bonding, whereas thiazole-pyridazine derivatives (Compound C) excel in π-π interactions for kinase targeting .
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole ring is typically constructed through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 3-(4-fluorophenyl) substituent, a Knorr-type synthesis is feasible:
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Starting material : Ethyl 4,4-difluoroacetoacetate undergoes condensation with 4-fluorophenylacetaldehyde in the presence of a base to form a diketone intermediate.
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Cyclization : Treatment with methylhydrazine selectively forms the pyrazole ring. This method, adapted from pyrazole syntheses in WO2014120397A1, employs weak bases (e.g., Na2CO3) to enhance regioselectivity and minimize byproducts.
Example conditions :
Functionalization via Cross-Coupling Reactions
An alternative route involves introducing the 4-fluorophenyl group post-cyclization. For example:
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Bromination : Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (prepared via bromination of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with tert-butyl nitrite and CuBr2) serves as a key intermediate.
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Suzuki–Miyaura Coupling : Reaction with 4-fluorophenylboronic acid under Pd catalysis installs the aryl group.
Yield data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Bromination | CuBr2, tert-butyl nitrite, CH3CN, 65°C | 66–81% | |
| Suzuki coupling | Pd(PPh3)4, Na2CO3, DME/H2O, 80°C | ~75% | – |
Synthesis of Ethyl Piperazine-1-Carboxylate
Piperazine derivatives are readily accessible via nucleophilic substitution or esterification:
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Esterification : Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl piperazine-1-carboxylate.
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Purification : Recrystallization from ethanol/water yields high-purity product (reported purity >99% in analogous syntheses).
Coupling Strategies for Final Product Assembly
Carboxylic Acid Activation and Amide Bond Formation
The pyrazole-5-carboxylic acid is activated as an acyl chloride or mixed anhydride before coupling with ethyl piperazine-1-carboxylate:
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Activation : Treatment with thionyl chloride (SOCl2) or oxalyl chloride converts the acid to its acyl chloride.
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Coupling : Reaction with ethyl piperazine-1-carboxylate in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., N,N-diisopropylethylamine) forms the amide bond.
Optimization insight :
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Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
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Temperature : Reactions conducted at 0°C to room temperature prevent side reactions.
Direct Coupling Using Carbodiimide Reagents
A one-pot approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation without isolating the acyl chloride:
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Reagent system : EDC (1.2 equiv), HOBt (1.1 equiv), pyrazole-5-carboxylic acid (1.0 equiv), ethyl piperazine-1-carboxylate (1.1 equiv) in DCM.
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Work-up : Aqueous extraction removes urea byproducts, yielding the crude product.
Yield comparison :
| Method | Yield | Purity |
|---|---|---|
| Acyl chloride route | 72% | 95% |
| EDC/HOBt route | 85% | 98% |
Regioselectivity and Byproduct Management
The position of substituents on the pyrazole ring is critical. Key strategies to ensure regioselectivity include:
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Low-temperature cyclization (−10°C to −5°C) to favor the 1,3,5-trisubstituted pyrazole.
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Weak base selection (e.g., K2CO3 instead of NaOH) to suppress regioisomer formation during ring closure.
Scalability and Industrial Considerations
Large-scale synthesis requires cost-effective and environmentally benign processes:
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Solvent recovery : Toluene and acetonitrile are recycled via distillation.
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Catalyst optimization : Pd catalysts for Suzuki coupling are immobilized on silica to reduce costs.
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Waste minimization : In situ generation of CO2 for acidification (as in WO2014120397A1) replaces mineral acids, reducing effluent toxicity.
Analytical Characterization
Critical quality attributes are verified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
